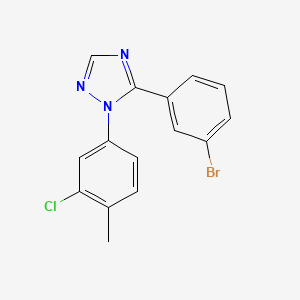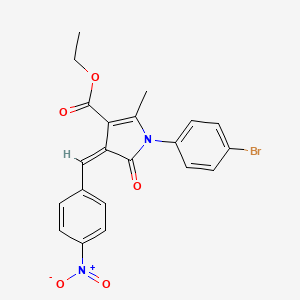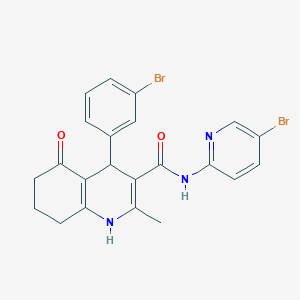
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide is a chemical compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their polycyclic planar structure, which allows them to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This property makes them valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide typically involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination of the product and condensation with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,2,3,4-tetrahydroacridin-9-yl)heptanoic acid, while reduction may produce N-(1,2,3,4-tetrahydroacridin-9-yl)heptanol.
Scientific Research Applications
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide has a wide range of scientific research applications. In chemistry, it is used as a DNA intercalating agent, which helps in studying the structural and functional properties of nucleic acids . In biology, it is employed in the development of antitumor agents due to its ability to induce DNA cross-links and strand breaks . In medicine, it has shown potential as an anticancer drug, particularly against liver cancer (HEPG2) tumor cell lines . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide involves its ability to intercalate within DNA and RNA, forming hydrogen bonds and stacking between base pairs . This intercalation results in DNA cross-links and strand breaks, which can inhibit the replication and transcription processes, leading to cell death. The compound also exhibits inhibitory activities against enzymes such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 β (GSK-3 β), making it a potential multitarget agent for diseases like Alzheimer’s .
Comparison with Similar Compounds
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide can be compared with other similar compounds such as N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride and N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide . These compounds share the tetrahydroacridine core structure but differ in their side chains, which can influence their chemical properties and biological activities. For instance, N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride has been studied for its antitumor activity, while N-(1,2,3,4-tetrahydroacridin-9-yl)decanamide is used for its physicochemical property data . The uniqueness of this compound lies in its specific side chain, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)heptanamide |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-14-19(23)22-20-15-10-6-8-12-17(15)21-18-13-9-7-11-16(18)20/h6,8,10,12H,2-5,7,9,11,13-14H2,1H3,(H,21,22,23) |
InChI Key |
PLWWPNGAXPLVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxyethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11645638.png)
![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645656.png)

![1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11645660.png)




![N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11645668.png)

![5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11645677.png)

